Difluoro(2,3,4-trifluorophenyl)methyl prop-2-enoate

Description

Properties

CAS No. |

153614-61-0 |

|---|---|

Molecular Formula |

C10H5F5O2 |

Molecular Weight |

252.14 g/mol |

IUPAC Name |

[difluoro-(2,3,4-trifluorophenyl)methyl] prop-2-enoate |

InChI |

InChI=1S/C10H5F5O2/c1-2-7(16)17-10(14,15)5-3-4-6(11)9(13)8(5)12/h2-4H,1H2 |

InChI Key |

VHZTUYUTKIOVAD-UHFFFAOYSA-N |

Origin of Product |

United States |

Foundational & Exploratory

"physicochemical properties of Difluoro(2,3,4-trifluorophenyl)methyl prop-2-enoate"

Technical Guide: Physicochemical Properties of Pentafluorobenzyl Acrylate

Disclaimer: The initial request specified the topic . However, the provided CAS number, 153614-61-0, corresponds to Pentafluorobenzyl acrylate in chemical databases. This guide will focus on the physicochemical properties of Pentafluorobenzyl acrylate, assuming the CAS number to be the correct identifier for the compound of interest.

This technical guide provides a comprehensive overview of the physicochemical properties of Pentafluorobenzyl acrylate, targeting researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Structure

Pentafluorobenzyl acrylate is a fluorinated acrylic monomer. The presence of a pentafluorobenzyl group significantly influences its chemical properties, imparting increased electronegativity and reactivity. The acrylate functional group allows it to undergo polymerization, making it a valuable monomer in the synthesis of fluorinated polymers[1].

-

IUPAC Name: (2,3,4,5,6-Pentafluorophenyl)methyl prop-2-enoate

-

Synonyms: Pentafluorobenzyl prop-2-enoate, 2,3,4,5,6-Pentafluorobenzyl acrylate[2][3]

-

CAS Number: 153614-61-0[2]

-

Chemical Structure:

Physicochemical Properties

Pentafluorobenzyl acrylate is typically a colorless to pale yellow liquid with a low viscosity[1]. The high fluorine content contributes to its thermal and chemical stability, as well as its hydrophobic nature[1]. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 252.14 g/mol | [1][2][4] |

| Physical State | Liquid (at 20°C) | |

| Appearance | Colorless to light yellow, clear liquid | [1] |

| Boiling Point | 197 °C | |

| Density | 1.46 g/cm³ (at 20°C) | |

| Flash Point | 68 °C (closed cup) | [5] |

| Refractive Index | 1.43 (at 20°C) | |

| logP (Predicted) | 2.6 - 2.9 | [6] |

| Solubility | Soluble in most organic solvents. Miscible with organic solvents and water. | [7] |

| pKa | Not applicable (ester) | |

| Hydrolysis | Can be hydrolyzed under alkaline conditions. | [8][9] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of Pentafluorobenzyl acrylate are outlined below.

Determination of Boiling Point

The boiling point can be determined using a distillation apparatus. The sample is heated in a flask connected to a condenser, and the temperature at which the liquid boils and the vapor condenses is recorded.

Determination of Density

The density of liquid Pentafluorobenzyl acrylate can be determined using a pycnometer or a digital density meter. The mass of a known volume of the liquid is measured at a specific temperature.

Determination of Octanol-Water Partition Coefficient (logP)

The logP value, a measure of lipophilicity, can be estimated using computational models or determined experimentally using the shake-flask method followed by quantification of the analyte in both the octanol and water phases, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Synthesis and Reactivity

Synthesis

Pentafluorobenzyl acrylate can be synthesized by the acylation of pentafluorobenzyl alcohol with acryloyl chloride in the presence of a base, such as a hindered pyridine (e.g., 2,6-lutidine), to prevent in-situ polymerization[10].

Reactivity and Hydrolysis

The pentafluorobenzyl group is an activated ester, making the compound susceptible to nucleophilic attack. It can react with primary and secondary amines. The ester linkage can undergo hydrolysis, particularly under alkaline conditions, to yield pentafluorobenzyl alcohol and polyacrylic acid[8][9].

Analytical Methods

Gas Chromatography (GC)

GC with a flame ionization detector (GC-FID) or mass spectrometry (GC-MS) is a suitable method for the quantitative analysis of residual Pentafluorobenzyl acrylate monomer in polymer samples. The sample is typically dissolved in a suitable solvent and injected into the GC system[11][12][13][14].

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with a UV detector can be used for the analysis of fluorinated compounds like Pentafluorobenzyl acrylate. Due to the presence of the aromatic ring, it should have a strong UV absorbance. For enhanced sensitivity in complex matrices, derivatization might be employed, or coupling with mass spectrometry (LC-MS) can be used[15][16][17].

Applications

Pentafluorobenzyl acrylate is primarily used as a monomer in the synthesis of fluorinated polymers[1]. These polymers have unique properties conferred by the high fluorine content, such as:

-

Low Surface Energy: Useful for creating hydrophobic and oleophobic coatings.

-

Thermal and Chemical Stability: Suitable for applications in harsh environments[1].

-

Low Refractive Index: Polymers derived from it have been explored for use as cladding for optical fibers[18].

-

Reactive Polymer Precursors: The resulting poly(pentafluorobenzyl acrylate) is a polymeric active ester that can be readily modified post-polymerization to introduce various functionalities, finding use in drug delivery, functional surfaces, and the creation of nanoparticles[18].

Safety Information

Pentafluorobenzyl acrylate is classified as a skin and eye irritant and may cause respiratory irritation[3]. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area[3][19]. Thermal decomposition may generate hazardous substances such as carbon oxides and hydrogen fluoride[3].

References

- 1. CAS 153614-61-0: pentafluorobenzyl acrylate | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. 153614-61-0 | 2,3,4,5,6-Pentafluorobenzyl acrylate - Alachem Co., Ltd. [alachem.co.jp]

- 5. Pentafluorophenyl acrylate monomethyl ether hydroquinone 200ppm inhibitor, 98 71195-85-2 [sigmaaldrich.com]

- 6. Pentyl acrylate | C8H14O2 | CID 76345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Hydrolysis of Poly(fluoroacrylate) Thin Films Synthesized from the Vapor Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. brjac.com.br [brjac.com.br]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. CN102175799B - Method for testing contents of residual monomers in acrylate pressure sensitive adhesive by virtue of gas chromatography - Google Patents [patents.google.com]

- 14. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 18. Poly(pentafluorophenyl acrylate) - Wikipedia [en.wikipedia.org]

- 19. datasheets.scbt.com [datasheets.scbt.com]

"CAS number for Difluoro(2,3,4-trifluorophenyl)methyl prop-2-enoate"

A Note on Nomenclature: The compound with CAS number 153614-61-0 is commonly known in chemical literature and supplier catalogs as Pentafluorobenzyl acrylate or 2,3,4,5,6-Pentafluorobenzyl acrylate . The user-provided name, "Difluoro(2,3,4-trifluorophenyl)methyl prop-2-enoate," while describing a structural isomer, is not the standard nomenclature for this specific CAS registry number. This guide will proceed using the correct and more common name, Pentafluorobenzyl acrylate.

This technical guide provides a comprehensive overview of Pentafluorobenzyl acrylate, a fluorinated monomer utilized in the synthesis of advanced functional polymers for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Pentafluorobenzyl acrylate is a reactive monomer valued for its ability to introduce the pentafluorobenzyl group into polymer structures. This imparts unique properties to the resulting materials, including thermal stability and chemical resistance. The following table summarizes its key properties.

| Property | Value | Reference |

| CAS Number | 153614-61-0 | |

| Molecular Formula | C₁₀H₅F₅O₂ | [1] |

| Molecular Weight | 252.14 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 100-101 °C at 15 mmHg |

Synthesis and Experimental Protocol

Analogous Experimental Protocol: Synthesis of Pentafluorobenzyl Acrylate

This protocol is adapted from the synthesis of Pentafluorophenyl acrylate.

Materials:

-

Pentafluorobenzyl alcohol

-

Acryloyl chloride

-

Triethylamine (TEA)

-

Dry diethyl ether

-

Silica gel for column chromatography

-

Petroleum ether (40-60 °C)

Procedure:

-

In a two-necked round-bottom flask under a nitrogen atmosphere, dissolve pentafluorobenzyl alcohol (1.0 eq) and triethylamine (1.2 eq) in dry diethyl ether.

-

Cool the mixture in an ice bath.

-

Add acryloyl chloride (1.2 eq) dropwise to the cooled solution. A white precipitate of triethylamine hydrochloride will form immediately.

-

Remove the ice bath and stir the suspension overnight at room temperature under nitrogen.

-

Remove the precipitated triethylamine hydrochloride by filtration and wash the solid with diethyl ether.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using petroleum ether (40-60 °C) as the eluent to yield pure Pentafluorobenzyl acrylate.

Spectroscopic Data

Specific spectroscopic data for Pentafluorobenzyl acrylate is not widely available in the public domain. However, the data for the closely related Pentafluorophenyl acrylate (PFPA) is provided below for reference, as the acrylate moiety will exhibit similar characteristic signals.

Table of Spectroscopic Data for Pentafluorophenyl Acrylate (Analogous Compound)

| Data Type | Description |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 6.65 (dd, 1H), 6.28 (dd, 1H), 6.13 (dd, 1H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 161.7 (CO), 141.2 (m, C-F), 139.5 (m, C-F), 137.9 (m, C-F), 135.4 (CH₂), 125.3 (CH) |

| ¹⁹F NMR (CDCl₃) | δ (ppm): -153, -158, -162 |

Polymerization and Applications

Pentafluorobenzyl acrylate is primarily used as a monomer in the synthesis of functional polymers. Its acrylate group allows it to readily undergo polymerization, particularly controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

The resulting polymers, poly(pentafluorobenzyl acrylate), serve as versatile platforms for post-polymerization modification. The pentafluorobenzyl group can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. This strategy is employed in the development of materials for biomedical applications, such as drug delivery systems and functional surfaces.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the synthesis of Pentafluorobenzyl acrylate and its subsequent polymerization to form a reactive polymer platform.

Caption: Synthesis of Pentafluorobenzyl Acrylate and its RAFT polymerization.

The diagram above illustrates the two key stages: the synthesis of the Pentafluorobenzyl acrylate monomer from pentafluorobenzyl alcohol and acryloyl chloride, followed by the controlled polymerization of the monomer using RAFT to produce the functional polymer.

Caption: Post-polymerization modification workflow for drug development applications.

This workflow demonstrates how the synthesized poly(pentafluorobenzyl acrylate) can be further reacted with various nucleophiles to create functional polymers tailored for specific applications in drug development and materials science. This post-polymerization modification capability is the primary advantage of using this monomer.

References

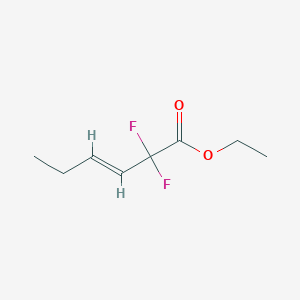

A Technical Guide to the Spectral Analysis of Difluoro(2,3,4-trifluorophenyl)methyl prop-2-enoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Difluoro(2,3,4-trifluorophenyl)methyl prop-2-enoate is a highly fluorinated ester with potential applications in materials science and medicinal chemistry. The presence of multiple fluorine atoms significantly influences its chemical and physical properties, making detailed spectral analysis crucial for its unambiguous identification and characterization. This guide provides a summary of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Predicted Spectral Data

The spectral data presented below are predicted based on the analysis of similar fluorinated compounds and acrylate esters.

NMR Spectroscopy

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-α | 6.20 - 6.50 | dd | JHα-Hβ(cis) ≈ 10-12, JHα-Hβ(trans) ≈ 1.5-2.5 | =CH₂ (cis to C=O) |

| H-β (trans) | 6.00 - 6.30 | dd | JHβ(trans)-Hα ≈ 17-18, JHβ(trans)-Hβ(cis) ≈ 1.5-2.5 | =CH₂ (trans to C=O) |

| H-β (cis) | 5.90 - 6.10 | dd | JHβ(cis)-Hα ≈ 10-12, JHβ(cis)-Hβ(trans) ≈ 1.5-2.5 | =CH |

| Ar-H | 7.00 - 7.50 | m | - | Aromatic Proton |

| CH | 6.50 - 6.80 | t | JH-F ≈ 50-55 | O-CH(CF₂) |

| ¹³C NMR | Chemical Shift (δ, ppm) | Coupling | Assignment |

| C=O | 164 - 166 | t (JC-F) | Carbonyl Carbon |

| =CH₂ | 130 - 132 | s | Vinylic Methylene |

| =CH | 128 - 130 | s | Vinylic Methine |

| O-CH(CF₂) | 110 - 115 | t (JC-F) | Methine Carbon |

| Ar-C (C-F) | 140 - 160 | d (JC-F) | Aromatic (Fluorinated) |

| Ar-C (C-H) | 110 - 125 | d (JC-F) | Aromatic |

| Ar-C (C-C) | 120 - 135 | m | Aromatic |

| ¹⁹F NMR | Chemical Shift (δ, ppm, rel. to CFCl₃) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| O-CH(CF₂) | -90 to -120 | d | JF-H ≈ 50-55 | Difluoromethyl |

| Ar-F (ortho) | -135 to -145 | m | - | Aromatic Fluorine |

| Ar-F (meta) | -150 to -160 | m | - | Aromatic Fluorine |

| Ar-F (para) | -145 to -155 | m | - | Aromatic Fluorine |

Note: The exact chemical shifts and coupling constants can be influenced by the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | =C-H stretch (vinylic) |

| 1735 - 1750 | Strong | C=O stretch (α,β-unsaturated ester)[1] |

| 1630 - 1640 | Medium | C=C stretch (alkene)[2] |

| 1400 - 1450 | Medium | C-H bend (vinylic) |

| 1200 - 1300 | Strong | C-O stretch (ester)[1] |

| 1100 - 1250 | Very Strong | C-F stretch (aromatic and aliphatic)[2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) is a common technique for such molecules.

Table 3: Predicted Major Fragments in Mass Spectrum (EI)

| m/z | Proposed Fragment | Notes |

| [M]+ | [C₁₀H₅F₅O₂]⁺ | Molecular ion (may be of low abundance) |

| [M - OCH=CH₂]⁺ | [C₈H₂F₅O]⁺ | Loss of the acrylate group |

| [M - COOCH=CH₂]⁺ | [C₇H₂F₅]⁺ | Loss of the entire ester group |

| [C₆H₂F₃]⁺ | [C₆H₂F₃]⁺ | Trifluorophenyl cation |

| [CF₂H]⁺ | [CF₂H]⁺ | Difluoromethyl cation |

| [CF₃]⁺ | [CF₃]⁺ | Trifluoromethyl radical cation (common in fluorinated compounds)[3] |

| [C₃H₃O₂]⁺ | [C₃H₃O₂]⁺ | Acrylate fragment |

Note: The fragmentation of fluorinated compounds can be complex, often involving rearrangements and the loss of F or HF.[4]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of an internal standard (e.g., TMS for ¹H and ¹³C NMR).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency should be used. An external reference standard (e.g., CFCl₃) is typically used.[5]

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[6]

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, direct infusion or injection into a Gas Chromatography (GC-MS) system is suitable. For less volatile compounds, direct insertion probe or liquid chromatography (LC-MS) can be used.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.[7]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectral characterization of a novel fluorinated ester like this compound.

Caption: Workflow for Synthesis and Spectral Analysis.

This guide provides a foundational understanding of the expected spectral characteristics of this compound and the methodologies for their determination. Experimental verification is essential to confirm these predictions.

References

A Technical Guide to the Solubility of Difluoro(2,3,4-trifluorophenyl)methyl prop-2-enoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted solubility of Difluoro(2,3,4-trifluorophenyl)methyl prop-2-enoate in various organic solvents. Due to the specialized nature of this compound, public quantitative solubility data is not available. Therefore, this document focuses on predicting its solubility based on its chemical structure and providing a comprehensive experimental protocol for its determination.

Introduction to this compound

This compound is a highly fluorinated ester. Its structure, inferred from its name, consists of a prop-2-enoate (acrylate) backbone, which is a common monomer unit in polymer chemistry. The ester group is attached to a heavily fluorinated aromatic ring. The presence of multiple fluorine atoms is known to significantly influence the physicochemical properties of a molecule, often imparting low surface energy, hydrophobicity, and unique solubility characteristics.[1][2][3] The overall structure suggests a molecule with significant non-polar character.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like." The structure of this compound contains both a polar ester group and a large, non-polar, highly fluorinated phenylmethyl group.

-

Non-Polar Aprotic Solvents (e.g., Hexane, Toluene, Diethyl Ether): The large, non-polar fluorinated moiety is expected to dominate the molecule's behavior, leading to good solubility in these solvents. Most organic molecules are typically soluble in solvents like diethyl ether.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate): Good to moderate solubility is anticipated. While the molecule has a large non-polar part, the ester group can interact with these solvents. Esters are generally found to be soluble in acetone.[4]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Limited to poor solubility is expected. Although esters can act as hydrogen-bond acceptors, they cannot act as hydrogen-bond donors.[4] The large, non-polar, and potentially lipophobic fluorinated section of the molecule would likely hinder strong interactions with protic solvents.

-

Aqueous Solvents (e.g., Water): The compound is predicted to be virtually insoluble in water. The high degree of fluorination typically leads to hydrophobic behavior.[3]

The logical relationship between the compound's structural features and its expected solubility is visualized in the diagram below.

Quantitative Solubility Data

As of the date of this document, no empirical quantitative solubility data for this compound has been found in publicly accessible literature. The following table is provided as a template for researchers to populate with their own experimental data. It is recommended to determine solubility at a standard temperature (e.g., 25°C) and pressure.

| Organic Solvent | Solvent Type | Solubility ( g/100 mL) at 25°C | Observations |

| Hexane | Non-Polar Aprotic | Experimental Data Needed | |

| Toluene | Non-Polar Aprotic | Experimental Data Needed | |

| Diethyl Ether | Non-Polar Aprotic | Experimental Data Needed | |

| Dichloromethane (DCM) | Polar Aprotic | Experimental Data Needed | |

| Ethyl Acetate | Polar Aprotic | Experimental Data Needed | |

| Acetone | Polar Aprotic | Experimental Data Needed | |

| Acetonitrile | Polar Aprotic | Experimental Data Needed | |

| Tetrahydrofuran (THF) | Polar Aprotic | Experimental Data Needed | |

| Methanol | Polar Protic | Experimental Data Needed | |

| Ethanol | Polar Protic | Experimental Data Needed |

Experimental Protocol for Solubility Determination

The following protocol describes the widely used shake-flask method for determining the thermodynamic solubility of a compound.[5] This method is reliable for determining the equilibrium solubility of a compound in a given solvent.

4.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity, HPLC grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or orbital incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

4.2. Procedure

-

Preparation: Add an excess amount of the solute to a vial. The key is to have enough solid material so that undissolved solid remains after equilibrium is reached, ensuring the solution is saturated.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time required to reach equilibrium.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the samples to expedite the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw a supernatant aliquot using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Measured Concentration of Diluted Sample) × (Dilution Factor) × 100

The workflow for this experimental protocol is illustrated below.

References

In-Depth Technical Guide: Thermal Stability of Difluoro(2,3,4-trifluorophenyl)methyl prop-2-enoate

Introduction

Difluoro(2,3,4-trifluorophenyl)methyl prop-2-enoate is a highly fluorinated ester with potential applications in materials science and as a reactive intermediate in organic synthesis. The presence of multiple fluorine atoms on the phenyl ring and the difluoromethyl group significantly influences the compound's chemical and physical properties, including its thermal stability. Understanding the thermal decomposition characteristics is crucial for determining its processing parameters, storage conditions, and potential degradation pathways, which is of paramount importance for researchers, scientists, and drug development professionals.

This technical guide provides a framework for evaluating the thermal stability of this compound. It summarizes the thermal properties of analogous compounds, details relevant experimental protocols, and proposes potential thermal degradation pathways.

Physicochemical Properties

While detailed thermal stability data is scarce, some physical properties of the target compound have been reported.

| Property | Value |

| Molecular Weight | 252.138 g/mol |

| Boiling Point | 100-101°C at 15 mmHg |

| Density | 1.44 g/cm³ |

Note: The stability of the compound is noted as "NA" in the source, indicating a lack of specific data.

Thermal Stability of Structurally Related Compounds

To infer the thermal behavior of this compound, it is instructive to examine the thermal stability of similar chemical structures.

Fluorinated Acrylates and Polyacrylates

The acrylate moiety is a key structural feature. The thermal stability of fluorinated acrylic polymers has been investigated, and the introduction of fluorine atoms generally enhances thermal stability.

| Compound/Polymer | Onset Decomposition Temp. (°C) | Key Findings |

| Poly(n-butyl acrylate) | ~300-370 | Degradation occurs via random chain scission[1]. |

| Fluorinated Polyacrylic Latex | Increased stability over non-fluorinated counterparts | The presence of fluorine-containing groups improves thermal stability[2][3]. |

| Polyurethane Acrylate (PUA) | Multi-step degradation | Initial degradation of polyacrylate segments, followed by cleavage of the polymer backbone[4]. |

Fluorinated Benzyl Ethers

The fluorinated benzyl group is another critical component. Studies on fluorinated poly(benzyl ether)s indicate good thermal stability.

| Compound/Polymer | Onset Decomposition Temp. (°C) | Key Findings |

| Linear Fluorinated Poly(benzyl ether)s | up to 290 | Exhibits good thermal stability with a glass transition temperature of 53°C[5]. |

| Poly(benzyl methacrylate) | - | Thermal stability is influenced by the presence of fillers like graphite[6]. |

Experimental Protocols for Thermal Analysis

The following are standard experimental methodologies for assessing the thermal stability of chemical compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which a material undergoes weight loss due to decomposition, and to quantify this loss.

Methodology:

-

A small sample (typically 5-10 mg) of the substance is placed in a high-purity ceramic or platinum crucible.

-

The crucible is placed in a microbalance within a furnace.

-

The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere (typically nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots percentage weight loss versus temperature, from which the onset of decomposition and the temperatures of maximum weight loss can be determined.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature.

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell and heated at a controlled rate (e.g., 10 °C/min).

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC thermogram shows endothermic (melting, boiling) and exothermic (decomposition, crystallization) events.

Visualization of Workflows and Pathways

Experimental Workflow for Thermal Stability Assessment

The logical flow for evaluating the thermal stability of a new compound is outlined below.

Hypothesized Thermal Degradation Pathways

Based on the chemistry of acrylates and fluorinated aromatic compounds, several degradation pathways can be postulated for this compound.

Conclusion

While specific experimental data on the thermal stability of this compound is currently unavailable, this guide provides a robust framework for its evaluation based on the known behavior of structurally analogous compounds. The presence of extensive fluorination suggests a relatively high thermal stability. The primary methods for characterization, TGA and DSC, will be instrumental in determining the precise decomposition temperature and identifying any phase transitions. The proposed degradation pathways offer a starting point for more detailed mechanistic studies, potentially employing techniques like TGA-MS to identify the evolved gaseous products. For professionals in research and drug development, a thorough understanding of these principles is essential for the safe and effective application of this and similar fluorinated compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and characterization of linear fluorinated poly(benzyl ether)s: A comparison study with isomeric hyperbranched fluoropolymers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. dergi-fytronix.com [dergi-fytronix.com]

An In-depth Technical Guide to the Health and Safety Data for Difluoro(2,3,4-trifluorophenyl)methyl prop-2-enoate

Chemical Identity:

-

Systematic Name: Difluoro(2,3,4-trifluorophenyl)methyl prop-2-enoate

Introduction

This compound, more commonly known as Pentafluorobenzyl acrylate, is a fluorinated acrylate monomer. Fluorinated polymers derived from such monomers are of interest in various fields, including materials science and biomedical applications, due to their unique properties such as thermal stability and chemical resistance. This guide provides a summary of the available health and safety information for this compound, intended for researchers, scientists, and drug development professionals.

It is important to note that comprehensive toxicological data for this specific compound is limited in publicly available literature. Much of the information is derived from Safety Data Sheets (SDS) and general knowledge of acrylate toxicity.

Health and Safety Data

The primary source of health and safety information for chemical compounds is the Safety Data Sheet (SDS). Multiple sources for Pentafluorobenzyl acrylate provide consistent, though limited, data.

Hazard Classification

Based on available SDS, Pentafluorobenzyl acrylate is classified as a hazardous substance.

| Hazard Class | GHS Classification | Source |

| Skin Irritation | Category 2 | [3] |

| Eye Irritation | Category 2A | [3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | [3] |

One supplier, Santa Cruz Biotechnology, states the chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard.[4] However, other suppliers classify it as an irritant.[3]

Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Toxicological Summary

Quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) for Pentafluorobenzyl acrylate are not available in the reviewed literature and safety data sheets. The primary health concerns are related to its irritant properties.

-

Acute Toxicity: No data available for oral, dermal, or inhalation routes.

-

Skin Corrosion/Irritation: Causes skin irritation.[3]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[3]

-

Respiratory or Skin Sensitization: No specific data available, but acrylates as a class are known to have sensitizing potential.

-

Germ Cell Mutagenicity: No data available. However, studies on other acrylates have shown some potential for genotoxicity in in-vitro tests, though this is not always observed in in-vivo studies.[4][5]

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[3]

-

Specific Target Organ Toxicity (Repeated Exposure): No data available. One SDS recommends avoiding repeated exposure.[4]

-

Aspiration Hazard: No data available.

Physical and Chemical Hazards

-

Flammability: Not classified as flammable, but combustible.

-

Reactivity: Stable under normal conditions.[3]

-

Hazardous Decomposition Products: Thermal decomposition can produce carbon oxides and hydrogen fluoride.[3]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. The hazard classifications are based on standard in-vitro or in-vivo tests (e.g., OECD guidelines for skin and eye irritation), but the specific studies for this compound are not published.

For general guidance on protocols used for similar compounds, researchers can refer to:

-

OECD Guideline for Testing of Chemicals, Section 4: Health Effects. This section includes guidelines for acute oral, dermal, and inhalation toxicity, as well as for irritation, sensitization, and genotoxicity studies.

-

ISO 10993: Biological evaluation of medical devices. For applications in drug development and medical devices, this set of standards provides a framework for assessing the biological safety of materials.

Signaling Pathways and Mechanisms of Action

There is no specific information available in the scientific literature regarding the signaling pathways or mechanisms of action for the toxicity of this compound.

Generally, the irritant effects of acrylates are thought to be related to their reactivity as Michael acceptors, allowing them to react with nucleophilic groups in proteins and other biological macromolecules. This can lead to cellular stress and inflammatory responses.

Data Gaps and Recommendations

There is a significant lack of in-depth, publicly available toxicological data for this compound. To perform a comprehensive risk assessment for its use in research and drug development, the following studies would be necessary:

-

Acute toxicity studies (oral, dermal, inhalation).

-

In-vitro and in-vivo genotoxicity assays.

-

Chronic toxicity studies.

-

Carcinogenicity bioassays.

-

Reproductive and developmental toxicity studies.

-

Toxicokinetic studies (absorption, distribution, metabolism, and excretion).

Researchers and drug development professionals should handle this compound with caution, adhering to the safety precautions outlined in the available Safety Data Sheets, and consider the data gaps when planning experiments.

Handling and Safety Precautions

The following is a summary of recommended safety precautions based on the available SDS.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

-

Skin Protection: Wear protective gloves and clothing.[3]

-

Respiratory Protection: Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be worn.[4]

Handling and Storage

-

Handling: Avoid breathing fumes, mist, spray, or vapors. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[3]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.

First Aid Measures

-

Inhalation: Move victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Conclusion

While this compound (Pentafluorobenzyl acrylate) is a compound of interest for advanced material and potential biomedical applications, there is a notable absence of comprehensive health and safety data in the public domain. The available information from Safety Data Sheets indicates that it should be handled as a skin, eye, and respiratory irritant. For professionals in research and drug development, it is crucial to be aware of these data gaps and to handle the compound with appropriate caution until more thorough toxicological evaluations are performed and published.

Visualization

As no specific signaling pathways or detailed experimental workflows for the toxicological assessment of this compound have been identified in the literature, no diagrams can be generated at this time. Should such information become available, diagrams illustrating mechanisms of toxicity or experimental procedures would be valuable additions to this guide.

References

- 1. cir-safety.org [cir-safety.org]

- 2. scbt.com [scbt.com]

- 3. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutagenicity assessment of acrylate and methacrylate compounds and implications for regulatory toxicology requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genotoxicity of methyl acrylate and ethyl acrylate and its relationship with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Highly Fluorinated Acrylate Monomers

For Researchers, Scientists, and Drug Development Professionals

Highly fluorinated acrylate monomers are a class of specialty chemicals that have garnered significant attention across various high-tech industries, including advanced coatings, optical materials, and biomedical devices. The unique properties imparted by the high degree of fluorination, such as low surface energy, hydrophobicity, oleophobicity, low refractive index, and high thermal stability, make them invaluable for creating surfaces with tailored functionalities. This technical guide provides a comprehensive literature review of highly fluorinated acrylate monomers, focusing on their synthesis, properties, and key applications, with a particular emphasis on quantitative data and detailed experimental protocols.

Core Properties of Highly Fluorinated Acrylate Monomers and Their Polymers

The incorporation of fluorine atoms into acrylate monomers dramatically influences their physicochemical properties. The high electronegativity of fluorine reduces the polarizability of the C-F bond, leading to weak intermolecular forces. This results in materials with low surface energy, which manifests as excellent water and oil repellency. Furthermore, the strong C-F bond contributes to high thermal and chemical resistance.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of highly fluorinated acrylate monomers and their corresponding polymers, facilitating easy comparison for material selection and development.

Table 1: Physical Properties of Highly Fluorinated Acrylate Monomers

| Monomer | Chemical Structure | Molecular Weight ( g/mol ) | Refractive Index (n20/D) |

| 2,2,2-Trifluoroethyl acrylate (TFEA) | CH₂=CHCOOCH₂CF₃ | 154.09 | 1.358 |

| 2,2,2-Trifluoroethyl methacrylate (TFEMA) | CH₂=C(CH₃)COOCH₂CF₃ | 168.12 | 1.389 |

| 1H,1H,5H-Octafluoropentyl methacrylate | CH₂=C(CH₃)COOCH₂(CF₂)₄H | 300.13 | 1.358 |

| 1H,1H,2H,2H-Heptadecafluorodecyl methacrylate | CH₂=C(CH₃)COOCH₂CH₂(CF₂)₇CF₃ | 532.19 | 1.339 |

| Hexafluoro-iso-propyl methacrylate (HFIPMA) | CH₂=C(CH₃)COOCH(CF₃)₂ | 236.11 | 1.331 |

Table 2: Properties of Polymers Derived from Highly Fluorinated Acrylate Monomers

| Polymer | Glass Transition Temp. (T_g, °C) | Thermal Decomposition Temp. (°C) | Surface Energy (mN/m) | Water Contact Angle (°) | Refractive Index |

| Poly(2,2,2-trifluoroethyl acrylate) | -10 | - | Low[1][2] | - | 1.411 |

| Poly(2,2,2-trifluoroethyl methacrylate) | 69[3] | ~300-400[4] | Reduced[5] | ~90 | 1.418[3] |

| Poly(hexafluorobutyl methacrylate) | - | - | Low | 131.9[6] | - |

| Poly(1H,1H,2H,2H-heptadecafluorodecyl methacrylate) | - | - | Low[1] | >110 | 1.339[7] |

| Copolymers with increasing fluorinated monomer content | - | Increases with fluorine content | Decreases with fluorine content | Up to 108°[8] | Decreases with fluorine content |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and application of highly fluorinated acrylate monomers. This section provides methodologies for key synthesis and polymerization techniques cited in the literature.

Synthesis of Highly Fluorinated Acrylate Monomers

Protocol 1: Synthesis of 2,2,2-Trifluoroethyl Methacrylate (TFEMA)

This protocol describes the synthesis of TFEMA via the reaction of methacryloyl chloride with 2,2,2-trifluoroethanol.

Materials:

-

Methacrylic acid

-

Thionyl chloride

-

N,N-Dimethylformamide (DMF)

-

Polymerization inhibitor (e.g., phenothiazine or hydroquinone)

-

2,2,2-Trifluoroethanol

-

Catalyst (e.g., 4-dimethylaminopyridine - DMAP)

-

Sodium hydroxide (NaOH) solution (20 wt%)

-

Saturated brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Preparation of Methacryloyl Chloride:

-

In a reactor equipped with a heater, stirrer, thermometer, and reflux condenser, add thionyl chloride and a polymerization inhibitor.

-

Slowly add a mixture of methacrylic acid and DMF dropwise at 20-25°C with stirring.

-

Heat the reaction mixture to 50 ± 2°C and maintain for 2-3 hours.

-

-

Esterification:

-

To the freshly prepared methacryloyl chloride, slowly add a mixture of 2,2,2-trifluoroethanol and the catalyst (DMAP) dropwise.

-

Control the reaction temperature at 60 ± 5°C and react for 4 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture by adding 20 wt% NaOH solution until the pH reaches 7.

-

Separate the organic layer and wash it with saturated brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Distill the product under reduced pressure, collecting the fraction at the appropriate boiling point and pressure (e.g., 45-47°C / 140 mmHg) to obtain pure 2,2,2-trifluoroethyl methacrylate.

-

Polymerization of Highly Fluorinated Acrylate Monomers

Protocol 2: Solution Polymerization of a Fluorinated Acrylate Copolymer

This protocol outlines a general procedure for the solution polymerization of a fluorinated acrylate monomer with other acrylic monomers.[8]

Materials:

-

Highly fluorinated acrylate monomer (e.g., perfluoroalkyl ethyl acrylate)

-

Co-monomers (e.g., methyl methacrylate, butyl acrylate, 2-hydroxyethyl acrylate)

-

Initiator (e.g., azobisisobutyronitrile - AIBN)

-

Solvent (e.g., butyl acetate)

Procedure:

-

In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, charge the solvent and monomers.

-

Purge the system with nitrogen for at least 30 minutes to remove oxygen.

-

Heat the mixture to the desired reaction temperature (typically 60-80°C for AIBN).

-

Dissolve the initiator in a small amount of the solvent and add it to the reaction mixture.

-

Maintain the reaction at the set temperature with continuous stirring for a specified period (e.g., 6-8 hours).

-

Monitor the monomer conversion using appropriate analytical techniques (e.g., gas chromatography or gravimetry).

-

Once the desired conversion is reached, cool the reaction mixture to room temperature.

-

The resulting polymer solution can be used directly or the polymer can be precipitated by adding a non-solvent, followed by filtration and drying.

Protocol 3: Emulsion Polymerization of a Fluorinated Acrylate Copolymer

This protocol describes a semi-continuous seeded emulsion polymerization to prepare a core-shell fluorinated acrylate latex.

Materials:

-

Deionized water

-

Surfactant (e.g., sodium dodecyl sulfate - SDS)

-

Initiator (e.g., potassium persulfate - KPS)

-

Core monomers (e.g., methyl methacrylate, butyl acrylate)

-

Shell monomers (including a highly fluorinated acrylate monomer)

Procedure:

-

Seed Latex Preparation:

-

In a reactor, charge deionized water and surfactant.

-

Heat to the reaction temperature (e.g., 80°C) under a nitrogen atmosphere.

-

Add a portion of the core monomer mixture and the initiator solution to form the seed latex particles.

-

-

Core Polymerization:

-

After the seed stage, feed the remaining core monomer pre-emulsion into the reactor over a period of time (e.g., 2-3 hours).

-

-

Shell Polymerization:

-

Once the core polymerization is complete, feed the shell monomer pre-emulsion (containing the fluorinated acrylate) into the reactor over a period of time (e.g., 2-3 hours).

-

-

Completion and Cooling:

-

After the shell monomer feed is complete, maintain the reaction at the same temperature for an additional period (e.g., 1 hour) to ensure high monomer conversion.

-

Cool the reactor to room temperature.

-

The resulting latex can be filtered to remove any coagulum.

-

Protocol 4: Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

This protocol provides a general procedure for the controlled polymerization of a fluorinated acrylate using RAFT.[11][12]

Materials:

-

Fluorinated acrylate monomer (e.g., 2,2,2-trifluoroethyl methacrylate)

-

RAFT agent (e.g., 2-cyano-2-propyl dithiobenzoate)

-

Initiator (e.g., AIBN)

-

Solvent (e.g., toluene or n-dodecane)

Procedure: [13]

-

In a Schlenk flask, combine the fluorinated monomer, RAFT agent, initiator, and solvent.

-

Degas the mixture by three freeze-pump-thaw cycles to remove oxygen.

-

Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70-90°C).

-

Allow the polymerization to proceed for the desired time, taking samples periodically to monitor conversion and molecular weight evolution.

-

Terminate the polymerization by cooling the reaction mixture and exposing it to air.

-

Precipitate the polymer in a suitable non-solvent (e.g., methanol or hexane), filter, and dry under vacuum.

Visualizations: Workflows and Logical Relationships

Diagrams created using the DOT language provide clear visualizations of experimental workflows and the relationships between monomer structure and polymer properties.

Caption: General workflow for the synthesis and polymerization of highly fluorinated acrylate monomers.

Caption: Relationship between the structure of highly fluorinated acrylate monomers and key polymer properties.

Caption: Detailed experimental workflow for RAFT polymerization of fluorinated acrylates.

References

- 1. polysciences.com [polysciences.com]

- 2. polysciences.com [polysciences.com]

- 3. 54802-79-8 CAS MSDS (POLY(2,2,2-TRIFLUOROETHYL METHACRYLATE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. polychemistry.com [polychemistry.com]

- 5. adhesion.kr [adhesion.kr]

- 6. Large-Area Deposition of Hydrophobic Poly(hexafluorobutyl Acrylate) Thin Films on Wetting-Sensitive and Flexible Substrates via Plasma-Enhanced Chemical Vapor Deposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Contact Angle Measurements ASTM D5946 [intertek.com]

- 8. The Polymerization and Performance of Fluorinated Acrylic Copolymer with Low Surface Energy | Scientific.Net [scientific.net]

- 9. Method for preparing 2,2,2-trifluoroethyl methacrylate - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN101168507B - Method for preparing 2,2,2-trifluoroethyl methacrylate - Google Patents [patents.google.com]

- 11. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]

- 12. boronmolecular.com [boronmolecular.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Electronic Effects of the Trifluorophenyl Group in Acrylates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine-containing moieties into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethylphenyl group offers a unique combination of steric and electronic properties that can profoundly influence the reactivity and biological activity of parent molecules. When appended to an acrylate backbone, the trifluorophenyl group exerts significant electronic effects that modulate the reactivity of the vinyl group and the properties of the resulting polymers. This technical guide provides a comprehensive overview of these electronic effects, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in harnessing the potential of trifluorophenyl acrylates.

Electronic Effects of the Trifluorophenyl Group

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This powerful inductive effect (-I) is the primary driver of the electronic properties of the trifluorophenyl group. The position of the -CF3 group on the phenyl ring (ortho, meta, or para) dictates the extent to which its electron-withdrawing nature influences the acrylate moiety.

Hammett and Taft Parameters

The electronic influence of a substituent can be quantified using Hammett (σ) and Taft (σ*, E_s) constants. These parameters provide a valuable tool for predicting the reactivity of substituted aromatic compounds.

Table 1: Hammett (σ) and Taft (σ) Constants for the Trifluoromethyl (-CF3) Group*

| Position | Hammett σ | Taft σ* |

| meta (σ_m) | 0.43 | - |

| para (σ_p) | 0.54 | - |

Note: Taft E_s (steric parameter) values are not typically applied to aromatic substituents in the same way as for aliphatic groups.

The positive Hammett σ values for the -CF3 group confirm its electron-withdrawing nature. The para-position exhibits a stronger electron-withdrawing effect due to the combined influence of inductive and resonance effects, although the inductive effect is dominant for the -CF3 group.

Influence on Acrylate Reactivity

The electron-withdrawing trifluorophenyl group significantly impacts the reactivity of the acrylate double bond in several ways:

-

Increased Electrophilicity: The -CF3 group withdraws electron density from the phenyl ring and, subsequently, from the acrylate's carbonyl group and vinyl double bond. This makes the β-carbon of the acrylate more electrophilic and susceptible to nucleophilic attack.

-

Modified Polymerization Characteristics: In radical polymerization, the electron-deficient nature of the double bond influences its reactivity with propagating radical species. This is quantitatively described by reactivity ratios in copolymerization reactions.

Quantitative Data

19F NMR Spectroscopy

19F NMR spectroscopy is a powerful tool for characterizing fluorinated compounds. The chemical shift of the -CF3 group is sensitive to its electronic environment. While specific data for trifluorophenyl acrylates is sparse in the literature, the chemical shifts of substituted trifluoromethylbenzenes provide a useful reference.

Table 2: Typical 19F NMR Chemical Shifts for the -CF3 Group in Substituted Benzenes

| Substituent (para to -CF3) | 19F Chemical Shift (δ, ppm) (relative to CCl3F) |

| -NO2 | -62.8 |

| -CN | -62.5 |

| -H | -61.4 |

| -CH3 | -61.1 |

| -OCH3 | -60.8 |

| -N(CH3)2 | -60.1 |

Data is illustrative and can vary based on solvent and other substituents.

Reactivity Ratios in Copolymerization

Table 3: Alfrey-Price Q-e Parameters for Related Monomers

| Monomer | Q (Resonance) | e (Polarity) |

| Styrene | 1.00 | -0.80 |

| Methyl Methacrylate | 0.74 | 0.40 |

| Methyl Acrylate | 0.42 | 0.60 |

Generally, the strong electron-withdrawing nature of the trifluorophenyl group would lead to a highly positive 'e' value for the corresponding acrylate, indicating its preference for reacting with electron-rich monomers.

Experimental Protocols

Determination of Hammett Constants by Ester Hydrolysis

A common method to determine Hammett constants is by measuring the rates of hydrolysis of a series of substituted esters.

Protocol:

-

Synthesis of Esters: Synthesize a series of para- and meta-substituted phenyl acrylates, including the unsubstituted phenyl acrylate as a reference.

-

Kinetic Measurements:

-

Prepare solutions of each ester and a base (e.g., sodium hydroxide) in a suitable solvent system (e.g., ethanol-water).

-

Monitor the rate of hydrolysis at a constant temperature by periodically quenching aliquots of the reaction mixture and titrating the remaining base, or by following the disappearance of the ester or appearance of the phenol product using UV-Vis spectroscopy or HPLC.

-

-

Data Analysis:

-

Determine the second-order rate constant (k) for the hydrolysis of each ester.

-

Plot log(k/k₀) versus the known σ values for a set of well-characterized substituents to establish the reaction constant (ρ).

-

For the trifluoromethylphenyl acrylate, use the measured rate constant and the established ρ value to calculate its σ value.

-

19F NMR Spectroscopy

Protocol:

-

Sample Preparation: Dissolve a known amount of the trifluorophenyl acrylate in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a reference standard (e.g., trifluorotoluene or hexafluorobenzene).

-

Instrument Setup:

-

Use a high-field NMR spectrometer equipped with a fluorine probe.

-

Set the spectral width to encompass the expected chemical shift range for trifluoromethyl groups.

-

Optimize acquisition parameters such as pulse width, acquisition time, and relaxation delay.

-

-

Data Acquisition and Processing:

-

Acquire the 19F NMR spectrum.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the internal standard.

-

Determination of Copolymerization Reactivity Ratios (Mayo-Lewis Method)

Protocol:

-

Copolymerization Reactions:

-

Prepare a series of reaction mixtures with varying initial molar ratios of the trifluorophenyl acrylate (Monomer 1) and a comonomer (Monomer 2).

-

Add a radical initiator (e.g., AIBN or BPO).

-

Carry out the polymerization under controlled temperature and inert atmosphere to low conversion (<10%).

-

-

Copolymer Analysis:

-

Isolate the copolymer by precipitation.

-

Determine the copolymer composition (the molar ratio of the two monomers in the polymer chain) using techniques such as elemental analysis, 1H NMR, or 19F NMR.

-

-

Data Analysis:

-

Use the initial monomer feed ratios and the determined copolymer compositions to solve the Mayo-Lewis equation for the reactivity ratios, r₁ and r₂. This can be done graphically or using computational methods.

-

Mandatory Visualizations

Caption: Inductive (-I) and Resonance (-R) effects of the trifluorophenyl group on the acrylate moiety.

Caption: Experimental workflow for determining the Hammett constant of the trifluorophenyl group.

Caption: General mechanism of free radical polymerization of acrylates.

Applications in Drug Development

The electronic properties imparted by the trifluorophenyl group are highly valuable in drug design and development.

-

Metabolic Stability: The strong carbon-fluorine bond in the -CF3 group can block metabolic oxidation at that position, increasing the metabolic stability and half-life of a drug.

-

Binding Affinity: The electron-withdrawing nature of the group can alter the electronic distribution of a molecule, potentially enhancing its binding affinity to a biological target through modified electrostatic or hydrogen bonding interactions.

-

Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

The trifluorophenyl group is a powerful substituent for modifying the electronic properties of acrylates. Its strong electron-withdrawing nature enhances the electrophilicity of the acrylate double bond, influencing its reactivity in polymerization and other chemical transformations. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to understand, predict, and utilize the electronic effects of trifluorophenyl acrylates in the development of new materials and therapeutic agents. The strategic incorporation of this moiety holds significant promise for advancing the fields of polymer chemistry and drug discovery.

Methodological & Application

Application Notes and Protocols: Free Radical Polymerization of Difluoro(2,3,4-trifluorophenyl)methyl prop-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated polymers are of significant interest in the fields of materials science and drug development due to their unique properties, including high thermal stability, chemical resistance, low surface energy, and biocompatibility. The incorporation of fluorine atoms into a polymer backbone can significantly alter its physicochemical properties, making these materials attractive for a variety of specialized applications. This document provides a generalized protocol for the free radical polymerization of Difluoro(2,3,4-trifluorophenyl)methyl prop-2-enoate, a highly fluorinated acrylic monomer. The resulting polymer, poly(this compound), is anticipated to exhibit enhanced hydrophobicity and thermal stability, properties that are highly desirable in the development of advanced drug delivery systems, medical device coatings, and specialized laboratory equipment.

Potential Applications in Research and Drug Development

The unique properties endowed by the highly fluorinated phenyl group suggest a range of potential applications for poly(this compound):

-

Hydrophobic Coatings: The polymer's anticipated low surface energy makes it an excellent candidate for creating hydrophobic and oleophobic surfaces. In a laboratory setting, this could translate to non-stick coatings for vials and culture plates, minimizing sample loss and preventing non-specific binding of proteins and other biomolecules.

-

Drug Delivery Vehicles: The controlled release of therapeutic agents is a cornerstone of modern pharmacology. The hydrophobic nature of this polymer could be leveraged in the formulation of nanoparticles or microparticles for the encapsulation and sustained release of hydrophobic drugs.

-

Medical Device Compatibility: Coatings derived from this polymer could be applied to medical implants and devices to improve their biocompatibility and reduce fouling by biological materials.

-

Specialty Membranes: The polymer's chemical resistance and defined structure could be advantageous in the fabrication of selective membranes for separations in biomedical and pharmaceutical processing.

Experimental Protocols

This section outlines a general procedure for the free radical polymerization of this compound.

Materials:

-

Monomer: this compound (CAS 153614-61-0)

-

Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Solvent: Anhydrous Toluene or Anhydrous Cyclohexanone

-

Inert Gas: Nitrogen or Argon

-

Precipitation Solvent: Methanol or Hexane

-

Equipment: Schlenk flask, condenser, magnetic stirrer/hotplate, oil bath, filtration apparatus, vacuum oven.

Procedure: Solution Polymerization

-

Monomer and Solvent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound in the chosen anhydrous solvent (e.g., Toluene). A typical starting concentration would be in the range of 10-50% (w/v).

-

Initiator Addition: Add the free radical initiator (e.g., AIBN, typically 0.1-1.0 mol% with respect to the monomer).

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon). Place the flask in a preheated oil bath at a temperature suitable for the chosen initiator (typically 60-80 °C for AIBN).

-

Reaction Monitoring: Allow the reaction to proceed for a predetermined time (e.g., 6-24 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the vinyl proton signals of the monomer.

-

Polymer Isolation: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol or hexane, with vigorous stirring.

-

Purification: Collect the precipitated polymer by filtration. Wash the polymer multiple times with the precipitation solvent to remove any unreacted monomer and initiator residues.

-

Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Data Presentation

Due to the lack of specific literature data, the following tables are presented as templates for researchers to populate with their own experimental results.

Table 1: Reaction Conditions for the Polymerization of this compound

| Entry | Monomer Conc. (M) | Initiator (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | e.g., 1.0 | e.g., AIBN (0.5) | e.g., Toluene | e.g., 70 | e.g., 12 | e.g., 85 |

| 2 | ||||||

| 3 |

Table 2: Characterization of Poly(this compound)

| Entry | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |

| 1 | e.g., 25,000 | e.g., 50,000 | e.g., 2.0 | e.g., 95 |

| 2 | ||||

| 3 |

Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index, Tg = Glass transition temperature.

Visualizations

Chemical Structures

Caption: Chemical structures of the monomer and the resulting polymer.

Experimental Workflow

Caption: Workflow for free radical solution polymerization.

Application Notes and Protocols for RAFT Polymerization of Fluorinated Acrylates

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the controlled synthesis of fluorinated acrylate polymers utilizing Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The unique properties of fluorinated polymers, such as hydrophobicity, thermal stability, and low surface energy, make them highly valuable in diverse applications, including drug delivery systems, biomedical coatings, and advanced materials. RAFT polymerization offers precise control over molecular weight, architecture, and narrow molecular weight distributions, enabling the synthesis of well-defined polymers with tailored properties.

Introduction to RAFT Polymerization of Fluorinated Acrylates

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile and robust method for controlling radical polymerization.[1] It employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and low dispersity (Đ).[1] The general mechanism involves a degenerative chain transfer process where the propagating radical reacts with the RAFT agent. This process is applicable to a wide range of monomers, including functionalized monomers like fluorinated acrylates.

The choice of the RAFT agent is crucial for the successful polymerization of fluorinated acrylates and depends on the specific monomer being used. Common classes of RAFT agents include dithioesters, trithiocarbonates, dithiocarbamates, and xanthates.[1] For acrylates, trithiocarbonates and dithiobenzoates are often effective. Initiators are typically conventional radical initiators such as azobisisobutyronitrile (AIBN) or persulfates.[1][2]

Experimental Protocols

The following protocols are generalized procedures for the RAFT polymerization of fluorinated acrylates. Specific examples with detailed quantitative data are provided in the subsequent tables.

General Protocol for Solution RAFT Polymerization

This protocol describes a typical setup for the RAFT polymerization of a fluorinated acrylate in a solvent.

Materials:

-

Fluorinated acrylate monomer (e.g., 2,2,2-trifluoroethyl acrylate, hexafluorobutyl acrylate)

-

RAFT agent (Chain Transfer Agent - CTA)

-

Initiator (e.g., AIBN)

-

Anhydrous solvent (e.g., 1,4-dioxane, N,N-dimethylformamide, toluene)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Nitrogen or Argon source for inert atmosphere

-

Oil bath or heating mantle with temperature control

-

Vacuum line for degassing

Procedure:

-

To a Schlenk flask, add the fluorinated acrylate monomer, RAFT agent, and initiator in the desired molar ratios.

-

Add the anhydrous solvent to achieve the desired monomer concentration.

-

Seal the flask with a rubber septum.

-

Degas the reaction mixture by performing at least three freeze-pump-thaw cycles to remove dissolved oxygen.[3]

-

After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).

-

Immerse the flask in a preheated oil bath at the desired reaction temperature and begin stirring.

-

Monitor the reaction progress by taking aliquots at different time points and analyzing for monomer conversion (e.g., via ¹H NMR or GC).

-

Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

-

Isolate the polymer by precipitation in a non-solvent (e.g., cold methanol or hexane), followed by filtration and drying under vacuum.

General Protocol for Emulsion RAFT Polymerization

This protocol is suitable for the polymerization of hydrophobic fluorinated acrylates in an aqueous medium.

Materials:

-

Fluorinated acrylate monomer

-

Hydrophilic macro-RAFT agent (e.g., poly(acrylic acid)-based CTA)

-

Water-soluble initiator (e.g., potassium persulfate)

-

Deionized water

-

Base (e.g., sodium hydroxide) for pH adjustment if necessary

-

Reaction flask with a condenser and magnetic stir bar

-

Inert gas supply

-

Heating mantle

Procedure:

-

Dissolve the hydrophilic macro-RAFT agent in deionized water in a reaction flask.

-

If required, adjust the pH of the aqueous solution using a base.

-

Add the fluorinated acrylate monomer to the aqueous solution and stir to form an emulsion.

-

Degas the mixture by bubbling with an inert gas for at least 30 minutes.

-

Dissolve the water-soluble initiator in a small amount of deionized water and add it to the reaction mixture.

-

Heat the reaction to the desired temperature under a continuous inert gas flow while stirring.

-

Allow the polymerization to proceed for the specified time.

-

Terminate the reaction by cooling to room temperature.

-

The resulting polymer latex can be used directly or the polymer can be isolated by breaking the emulsion and precipitating the polymer.

Data Presentation: RAFT Polymerization of Various Fluorinated Acrylates

The following tables summarize the experimental conditions and results for the RAFT polymerization of several fluorinated acrylates as reported in the literature.

Table 1: RAFT Polymerization of 2,2,2-Trifluoroethyl α-fluoroacrylate (FATRIFE) [4]

| Monomer | CTA | Initiator | [Monomer]:[CTA]:[Initiator] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |

| FATRIFE | CTA2¹ | AIBN | 100:1:0.2 | Toluene | 70 | 24 | 95 | 37,800 | <1.10 |

| FATRIFE | CTA2¹ | - | 100:1:- | Toluene | RT² | 12 | 90 | 25,300 | <1.10 |

¹CTA2: 4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid ²Photo-initiated using white LED lamps (14 W × 2)

Table 2: RAFT Emulsion Polymerization of Hexafluorobutyl Acrylate (HFBA) [5]

| Monomer | Macro-RAFT Agent | Initiator | [Monomer]:[Macro-RAFT] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |

| HFBA | PAA₂₇-DDMAT | ACPA | 22.4:1 | Water | 80 | 4 | 85.3 | 23,500 | 1.25 |

| HFBA | PAA₂₇-DDMAT | ACPA | 22.4:1 | Water (pH 8.5) | 80 | 4 | 92.1 | 28,700 | 1.28 |

| HFBA | PAA₂₇-DDMAT | ACPA | 22.4:1 | Water (pH 10.0) | 80 | 4 | 98.5 | 35,400 | 1.35 |

PAA₂₇-DDMAT: Poly(acrylic acid) with a degree of polymerization of 27, using S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid) trithiocarbonate (DDMAT) as the RAFT agent. ACPA: 4,4'-Azobis(4-cyanopentanoic acid)

Table 3: RAFT Polymerization of Dodecafluoroheptyl Methacrylate (DFMA) [6]

| Monomer | CTA | Initiator | [Monomer]:[CTA]:[Initiator] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |

| DFMA | CDB | AIBN | 30:1:0.2 | THF | 70 | 12 | >95 | 13,100 | 1.15 |

CDB: Cumyl dithiobenzoate

Visualizations

Experimental Workflow for Solution RAFT Polymerization

Caption: Workflow for solution RAFT polymerization of fluorinated acrylates.

Signaling Pathway of RAFT Polymerization

Caption: Key steps in the RAFT polymerization mechanism.

References

- 1. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]

- 2. boronmolecular.com [boronmolecular.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of fluorinated nanoparticles via RAFT dispersion polymerization-induced self-assembly using fluorinated macro-RAFT agents in supercritical c ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08202A [pubs.rsc.org]

Application Notes and Protocols for Emulsion Polymerization of Highly Fluorinated Monomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emulsion polymerization is a versatile and widely employed technique for the synthesis of fluoropolymers. This method offers excellent heat transfer, control over polymer molecular weight, and the ability to produce stable aqueous dispersions of polymer particles. Highly fluorinated monomers, such as tetrafluoroethylene (TFE) and vinylidene fluoride (VDF), are key building blocks for materials with exceptional properties, including high thermal stability, chemical inertness, and low surface energy. These properties make fluoropolymers indispensable in a wide range of applications, from high-performance coatings and seals to advanced materials in the electronics and biomedical fields.

This document provides detailed application notes and experimental protocols for the emulsion polymerization of TFE and VDF. It is intended to serve as a comprehensive guide for researchers and professionals engaged in the synthesis and development of fluorinated polymers.

Key Principles of Emulsion Polymerization

Emulsion polymerization of highly fluorinated monomers typically involves the following key components and stages:

-

Monomer: A highly fluorinated olefin, such as TFE or VDF, which is typically in a gaseous or supercritical state under polymerization conditions.

-

Aqueous Phase: Deionized water serves as the continuous phase, providing a medium for the polymerization reaction and facilitating heat dissipation.

-

Surfactant (Emulsifier): These molecules stabilize the monomer droplets and the growing polymer particles, preventing coagulation. Both traditional fluorinated surfactants and newer, more environmentally friendly alternatives are used.

-

Initiator: A source of free radicals to initiate the polymerization process. Water-soluble initiators, such as persulfates, are commonly employed.

-

Reaction Conditions: The polymerization is carried out in a high-pressure reactor under controlled temperature and agitation to ensure proper mixing and reaction kinetics.

The process begins with the formation of micelles by the surfactant in the aqueous phase. The monomer, which has low solubility in water, is transported from droplets to the micelles. The water-soluble initiator decomposes to form free radicals, which then enter the micelles and initiate polymerization. The micelles transform into polymer particles, which continue to grow as more monomer diffuses into them.

Experimental Protocols

Protocol 1: Emulsion Polymerization of Tetrafluoroethylene (PTFE)